(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a methoxycarbonyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core tetradecahydropicene structure followed by the introduction of various functional groups. The synthetic route typically starts with the cyclization of simpler organic molecules to form the core structure. Subsequent steps involve the selective introduction of hydroxyl groups, methoxycarbonyl groups, and carboxylic acid groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The carboxylic acid group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid: .
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C42H66O16 |
---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C42H66O16/c1-37-11-13-40(4)20(21(37)15-42(14-12-37,35(51)52)36(53)54-6)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38-,39-,40+,41+,42-/m0/s1 |
InChI Key |
LCWHVPVEMRQLCE-IHGSBDBISA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C1C[C@@](CC2)(C(=O)O)C(=O)OC)C |
Canonical SMILES |
CC12CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C1CC(CC2)(C(=O)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.